molecular formula C5H9N5 B3258366 2-N-ethyl-1,3,5-triazine-2,4-diamine CAS No. 30368-49-1

2-N-ethyl-1,3,5-triazine-2,4-diamine

Cat. No. B3258366
CAS RN: 30368-49-1
M. Wt: 139.16 g/mol
InChI Key: ZCMOXKOUKFOYFB-UHFFFAOYSA-N
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Description

“2-N-ethyl-1,3,5-triazine-2,4-diamine” is a derivative of the 1,3,5-triazine family . Triazines are a group of heterocyclic compounds that have been extensively explored for their therapeutically useful properties . They exhibit a range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives typically involves a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid is followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Mechanism of Action

Target of Action

2-N-ethyl-1,3,5-triazine-2,4-diamine, also known as atrazine, is a synthetic triazine herbicide commonly used to control grassy and broadleaf weeds in crops . Its primary targets are the enzymatic processes and photosynthesis in plants .

Mode of Action

Atrazine modifies the growth of plants by interacting with their enzymatic processes and photosynthesis . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Biochemical Pathways

The compound affects the biochemical pathways related to growth, enzymatic processes, and photosynthesis in plants . It also impacts the biochemical pathways related to mutagenicity, genotoxicity, cell division, lipid synthesis, and hormonal balance in aquatic fauna and non-target animals .

Result of Action

The molecular and cellular effects of atrazine’s action include modifications in plant growth, enzymatic processes, and photosynthesis . In aquatic fauna and non-target animals, it causes mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of atrazine. Its long half-life, low adsorption in soils, and moderate aqueous solubility make it a major pollutant of soil and water ecosystems . It has threatened the sustainability of agricultural soils due to detrimental effects on resident soil microbial communities .

properties

IUPAC Name

2-N-ethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMOXKOUKFOYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293948
Record name N2-Ethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-ethyl-1,3,5-triazine-2,4-diamine

CAS RN

30368-49-1
Record name N2-Ethyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30368-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Ethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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